

Application Note: Comprehensive Analytical Characterization of Benzyl 6-aminonicotinate

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Compound of Interest

Compound Name: **Benzyl 6-aminonicotinate**

Cat. No.: **B582071**

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Benzyl 6-aminonicotinate** (CAS No. 935687-49-3) is a heterocyclic compound with potential applications in pharmaceutical and chemical synthesis.[1][2] As with any compound intended for drug development or as a key intermediate, rigorous analytical characterization is essential to confirm its identity, purity, and stability. This document provides detailed protocols and application notes for the characterization of **Benzyl 6-aminonicotinate** using a suite of advanced analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of non-volatile and thermally sensitive compounds. A reverse-phase HPLC method with UV detection is highly suitable for quantifying **Benzyl 6-aminonicotinate** and its potential process-related impurities.[3][4]

Experimental Protocol

a) Instrumentation and Conditions:

- System: HPLC with a UV-Vis Detector.

- Column: Octadecylsilane (C18), 150 mm x 4.6 mm, 3.5 μ m particle size.[5]
- Mobile Phase: A mixture of an organic phase (Acetonitrile or Methanol) and an aqueous buffer (e.g., 0.013 M Ammonium Acetate solution).[3] A typical starting gradient could be 30:70 (v/v) Acetonitrile:Buffer.
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 30°C.[6]
- Detection Wavelength: 254 nm (or determined by UV scan, typically between 220-300 nm). [3]
- Injection Volume: 10 μ L.

b) Sample Preparation:

- Standard Solution: Accurately weigh and dissolve approximately 10 mg of **Benzyl 6-aminonicotinate** reference standard in the diluent (e.g., 50:50 Methanol:Water) to prepare a 100 μ g/mL stock solution.
- Test Sample Solution: Prepare the test sample at the same concentration as the standard solution using the same diluent.
- Filtration: Filter all solutions through a 0.45 μ m syringe filter before injection to prevent clogging of the HPLC system.

c) Analysis:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (diluent) to ensure no carryover or system contamination.
- Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).
- Inject the test sample solution.

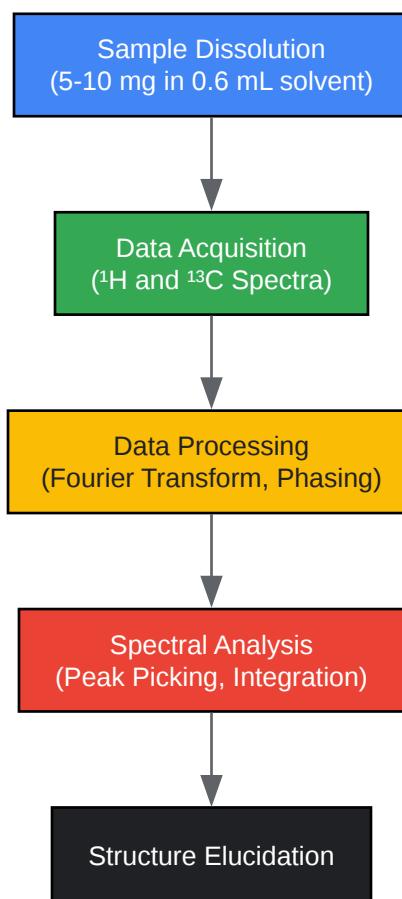
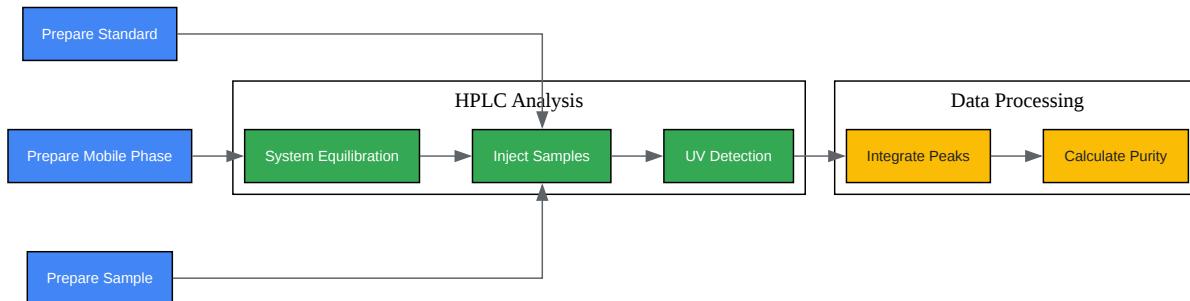
- Calculate the purity of the sample using the area normalization method or against the reference standard.

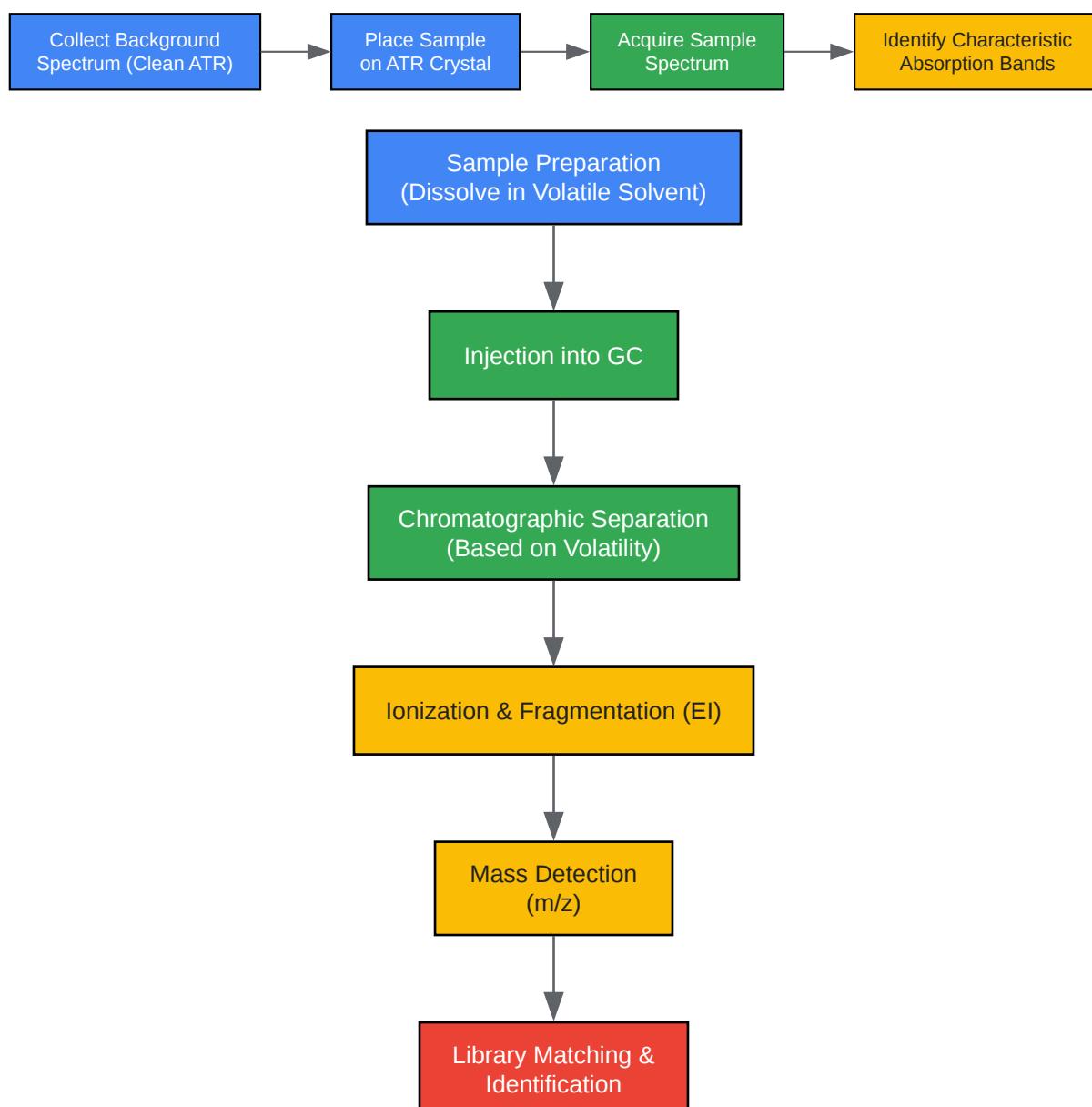
Data Presentation

Parameter	Result	Acceptance Criteria
Retention Time (RT)	5.8 min	$\pm 2\%$ of Standard RT
Purity (Area %)	99.2%	$\geq 98.0\%$
Tailing Factor	1.1	≤ 2.0
Theoretical Plates	> 2000	> 2000

Table 1: Representative HPLC data for **Benzyl 6-aminonicotinate**.

Workflow Diagram





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